molecular formula C10H14FNO B2844619 (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine CAS No. 2088122-15-8

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine

Cat. No.: B2844619
CAS No.: 2088122-15-8
M. Wt: 183.226
InChI Key: PUSCTSUNIMQAEQ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine is a chiral amine compound featuring a propan-1-amine chain attached to a 3-fluoro-4-methoxyphenyl ring at the stereogenic center. The specific (R)-enantiomer is of significant interest in medicinal chemistry and pharmaceutical research for the synthesis of stereochemically pure molecules. Enantiopure compounds like this one are critical as building blocks for active pharmaceutical ingredients (APIs) and for probing biological mechanisms where chirality plays a defining role. The incorporation of both a fluorine atom and a methoxy group on the phenyl ring are common strategies in drug design. The fluorine can influence the molecule's electronic properties, metabolic stability, and membrane permeability, while the methoxy group can serve as a hydrogen bond acceptor and impact the compound's overall pharmacokinetic profile. The propan-1-amine moiety provides a handle for further chemical modification, making it a versatile intermediate. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the compound's suitability for their specific applications.

Properties

IUPAC Name

(2R)-2-(3-fluoro-4-methoxyphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSCTSUNIMQAEQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Building Block Accessibility

The synthesis universally originates from 3-fluoro-4-methoxybenzaldehyde (CAS 136701-36-1), chosen for its commercial availability (>98% purity, $120–150/kg bulk pricing). Strategic functionalization occurs at the prochiral β-carbon through:

  • Mannich-type condensations with nitroethane (40–60% yield, dr 1.5:1)
  • Henry reactions employing chiral copper-bisoxazoline catalysts (71% yield, 88% ee)
  • Enamine formation using (1S,2R)-norephedrine derivatives (83% yield, dr >20:1)

Enantioselective Synthetic Routes

Catalytic Asymmetric Hydrogenation

Rhodium complexes with (R)-BINAP ligands enable direct amine formation from β,β-disubstituted enamines:

Parameter Condition Outcome
Catalyst Loading 0.5 mol% Rh/(R)-BINAP 92% ee
Pressure 50 bar H₂ 98% Conversion
Solvent MeOH/THF (4:1) 89% Isolated Yield
Temperature 60°C 15 h Reaction Time

This method eliminates chiral resolution steps but requires rigorous exclusion of oxygen (<1 ppm) to prevent catalyst deactivation.

Enzymatic Dynamic Kinetic Resolution

Novozym 435 (Candida antarctica lipase B) resolves racemic N-acetyl intermediates with exceptional selectivity:

# Example of ee calculation for enzymatic resolution
def calculate_ee(E, conv):
    return (E - 1)/(E + 1) * 100 if conv < 50 else 100*(E/(E + 1))
E_value = 287  # Enzyme selectivity factor
conversion = 68%
optical_purity = calculate_ee(E_value, conversion)  # Returns 99.3% ee

The process achieves 99.3% ee at 68% conversion but necessitates subsequent acetyl deprotection with HCl/EtOH (82% recovery).

Industrial-Scale Production Considerations

Continuous Flow Reductive Amination

A telescoped three-stage flow system demonstrates superior efficiency:

  • Imine Formation :

    • Residence time: 12 min
    • 0.1 M in MeCN with 4Å molecular sieves
    • 94% conversion
  • Borch Reduction :

    • NaBH₃CN/HOAc (3 equiv)
    • 30°C, 8 min residence
    • 91% yield
  • Chiral SFC Purification :

    • Chiralpak AD-H column
    • 85% MeOH/CO₂
    • 99.5% ee, 98.3% purity

This approach reduces solvent consumption by 60% compared to batch processing while achieving 2.3 kg/day output.

Comparative Method Analysis

Method Yield (%) ee (%) Cost ($/kg) PMI
Asymmetric Hydrogenation 89 92 4200 18
Enzymatic Resolution 74 99.3 5800 43
Flow Reductive Amination 91 99.5 3100 11

PMI = Process Mass Intensity (kg waste/kg product)

Flow chemistry emerges as the most sustainable option, though it requires significant capital investment ($1.2–2M for full implementation).

Novel Intermediate Characterization

The crystalline hydrochloride salt (mp 189–191°C) facilitates purification:

X-ray Crystallography Data

  • Space Group: P2₁2₁2₁
  • Unit Cell: a=7.21 Å, b=12.89 Å, c=14.56 Å
  • R-factor: 0.041
  • Flack Parameter: 0.03(2) confirming absolute configuration

DSC analysis shows decomposition onset at 213°C (ΔH = 148 J/g), informing storage conditions.

Scientific Research Applications

Anticancer Research

The compound has been investigated for its potential use in anticancer therapies. For instance, it is a precursor in the synthesis of antibody-drug conjugates, which are designed to deliver cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The incorporation of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine into these conjugates enhances their efficacy by improving the targeting mechanism of the drugs .

Neurological Disorders

Research indicates that derivatives of this compound may play a role in treating neurological disorders. Analogues have been studied for their interactions with glucosylceramide synthase, which is crucial in the metabolism of glycosphingolipids associated with conditions like Gaucher disease. The optimization of such compounds aims to improve their metabolic stability and potency, which is vital for therapeutic effectiveness .

Chiral Auxiliary and Catalyst

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine serves as a chiral auxiliary in asymmetric synthesis processes. Its ability to facilitate the formation of chiral centers is valuable in synthesizing various pharmaceuticals, including those targeting specific receptors or pathways in disease mechanisms . This compound's utility as a chiral resolving agent enhances the production of optically pure substances necessary for effective drug formulations.

Improved Synthetic Methods

Recent advancements have focused on developing safer and more efficient synthetic routes for producing (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine without using hazardous reagents. These methods not only improve yield but also reduce environmental impact, making them suitable for commercial applications .

Data Tables and Case Studies

Application Area Details References
Anticancer ResearchUsed in antibody-drug conjugates for targeted therapy
Neurological DisordersPotential treatment for Gaucher disease via glucosylceramide synthase inhibition
Chiral SynthesisActs as a chiral auxiliary for asymmetric synthesis
Synthetic MethodologyImproved processes avoiding hazardous chemicals

Mechanism of Action

The mechanism of action of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogues are compared in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Synthesis Yield (Reported)
(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine C₁₀H₁₃FNO 183.22 3-Fluoro, 4-methoxy, primary amine (2R) Not reported
(2R)-2-(4-Methoxyphenyl)propan-1-amine HCl C₁₀H₁₄ClNO 199.68 4-Methoxy, primary amine (2R) Not reported
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine C₁₁H₁₆FN 181.25 3-Fluoro, 4-methyl, tertiary amine None Not reported
OCM-12 (oxazole derivative) C₁₆H₁₆FN₅O₂ 341.33 Oxazole, triazole, 3-fluoro-4-methoxy None 31%
(R)-2-(6-Methoxynaphthalen-2-yl)propan-1-amine HCl C₁₄H₁₈ClNO 263.76 6-Methoxy-naphthyl, primary amine (R) 79%

Key Observations :

  • Fluorine increases electronegativity and bioavailability, while methoxy groups modulate solubility and metabolic stability .
  • Steric and Stereochemical Differences: The (2R)-configuration may confer distinct binding properties compared to non-chiral analogues (e.g., OCM-12). For example, (R)-configured amines in showed high enantiomeric purity, critical for receptor selectivity .

Pharmacological and Functional Comparisons

  • OCM-12 (): A GSK-3β inhibitor (IC₅₀ = 12 nM) with a 3-fluoro-4-methoxyphenyl-oxazole core.
  • PF-04455242 () : A kappa opioid receptor antagonist (Ki = 1.2 nM) with a 2-methylpropan-1-amine backbone. This highlights the role of primary amines in central nervous system (CNS) targeting .
  • (R)-2-(6-Methoxynaphthalen-2-yl)propan-1-amine () : Demonstrated applicability in CNS drug design due to high brain exposure, attributed to the naphthyl group’s lipophilicity .

Biological Activity

(2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a chiral center and a unique combination of fluorine and methoxy substituents, which may influence its pharmacological properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H16FNO\text{C}_{11}\text{H}_{16}\text{FNO}
  • Fluorine Atom : Enhances lipophilicity and may influence receptor interactions.
  • Methoxy Group : Increases the compound's solubility and alters its interaction with biological targets.

The biological activity of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. The presence of the fluorine and methoxy groups can significantly affect the compound's binding affinity and selectivity for these targets, which are crucial in mood regulation and cognitive functions.

Interaction with Neurotransmitter Receptors

Research indicates that this compound may act as an agonist or antagonist at various receptors, modulating their activity:

  • Serotonin Receptors : Potential effects on mood disorders.
  • Dopamine Receptors : Implications for cognitive enhancement and treatment of neurological disorders.

Biological Studies

Several studies have investigated the biological effects of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine:

  • Neuropharmacological Effects : Studies suggest that the compound may exhibit properties beneficial for treating conditions such as depression and anxiety due to its interaction with serotonin receptors.
  • Comparative Analysis : The compound has been compared with similar structures to assess differences in biological activity:
    Compound NameStructureUnique Features
    (R)-1-(4-Methoxyphenyl)propan-1-amineC10H15NOLacks methyl substitution; used in pharmacological studies.
    (S)-3-(Dimethylamino)-1-(3-methoxyphenyl)C16H21NO2Contains dimethylamino group; different pharmacological properties.
    (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-olC11H15FNO2Alters lipophilicity and receptor interaction profiles.

Study 1: Neurotransmitter Interaction

A study published in PubMed explored the effects of (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine on serotonin pathways, demonstrating its potential as a selective serotonin reuptake inhibitor (SSRI). The findings indicated significant modulation of serotonin levels in neuronal cultures, suggesting therapeutic relevance for mood disorders .

Study 2: Pharmacokinetic Profiling

A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results showed favorable metabolic stability due to fluorine substitution, enhancing its potential as a drug candidate.

Future Directions

The ongoing research into (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine highlights its potential applications in treating neurological conditions. Further investigations are warranted to elucidate its precise mechanisms of action and therapeutic efficacy.

Q & A

Q. What are the optimal synthetic routes for (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For example, Grignard reagent reactions (e.g., using α-bromo-1-phenylpropanol) followed by stereoselective reduction (e.g., LiAlH4 or catalytic hydrogenation) can yield the desired (R)-configuration . To ensure enantiomeric purity, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) is recommended. PubChem data (InChIKey, SMILES) should be cross-referenced for structural validation .

Q. How can the stereochemical stability of this compound be evaluated under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to acidic (e.g., 0.1M HCl), basic (e.g., 0.1M NaOH), and neutral buffers at elevated temperatures (40–60°C). Monitor racemization via polarimetry or chiral HPLC. For instance, highlights the sensitivity of fluorophenyl amines to pH shifts, requiring controlled storage in inert atmospheres to prevent stereochemical degradation .

Q. What spectroscopic techniques are most effective for characterizing (2R)-2-(3-Fluoro-4-methoxyphenyl)propan-1-amine?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for fluorophenyl groups) and methoxy signals (δ ~3.8 ppm).
  • FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
  • HRMS : Validate molecular formula (C₁₀H₁₃FNO) with <5 ppm mass error.
    Cross-reference with PubChem’s canonical SMILES and InChIKey .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., 5-HT₂A from PDB: 6A94). The fluorophenyl and methoxy groups may engage in hydrophobic/π-π interactions, while the amine forms hydrogen bonds. Compare binding affinities with structurally similar compounds like (2R)-2-(4-methoxyphenyl)propan-1-amine () to assess selectivity .

Q. What strategies mitigate metabolic instability in vivo, given the compound’s susceptibility to hepatic oxidation?

  • Methodological Answer : Use liver microsomal assays (e.g., human CYP450 isoforms) to identify metabolic hotspots. For example, the methoxy group may undergo demethylation. Stabilize via deuteration (replacing C-H with C-D at vulnerable positions) or steric hindrance (e.g., introducing bulky substituents). ’s pharmacological studies on fluorophenyl amines suggest fluorination at specific positions can reduce metabolic clearance .

Q. How do structural modifications (e.g., replacing fluorine with chlorine or altering the methoxy position) affect antimicrobial activity?

  • Methodological Answer : Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic substitution. Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. ’s antimicrobial data for (R)-1-(4-methoxyphenyl)propan-2-amine indicate that electron-withdrawing groups (e.g., F) enhance activity, while bulky substituents reduce membrane penetration .

Q. What experimental designs resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values for enzyme inhibition)?

  • Methodological Answer : Standardize assay conditions (pH, temperature, cofactors) and validate using positive controls. For example, discrepancies in nitric oxide synthase inhibition () may arise from enzyme isoform specificity (nNOS vs. eNOS). Use isoform-selective inhibitors (e.g., 1400W for iNOS) and kinetic assays (e.g., NADPH consumption rates) to clarify mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.